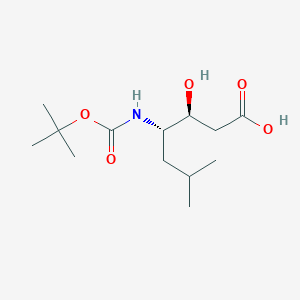

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid

Description

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid (commonly referred to as Boc-Statine, CAS 58521-49-6) is a protected derivative of the natural amino acid analog Statine (4-amino-3-hydroxy-6-methylheptanoic acid). Statine is a critical component in protease inhibitors due to its ability to mimic the transition state of peptide substrates during enzymatic hydrolysis . The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes such as peptide coupling reactions.

Properties

IUPAC Name |

(3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-8(2)6-9(10(15)7-11(16)17)14-12(18)19-13(3,4)5/h8-10,15H,6-7H2,1-5H3,(H,14,18)(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIQRHBVNGRPCO-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373163 | |

| Record name | Boc-statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58521-49-6 | |

| Record name | Boc-statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

BOC-STA-OH, also known as Boc-statine, primarily targets amino functions in various compounds. These amino functions often occur in the synthesis of multifunctional targets, making their protection prominent. Primary amines are unique because they can accommodate two such groups.

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative. The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis. This stability allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups.

Biochemical Pathways

The primary biochemical pathway affected by BOC-STA-OH is the protection and deprotection of amino functions . This process plays a significant role in organic synthesis, particularly in the field of peptide synthesis. The Boc group complements other groups like benzyl carbamates (Cbz-compounds), which can be deprotected by different methods.

Pharmacokinetics

Result of Action

The primary result of BOC-STA-OH’s action is the deprotection of the N-Boc group from a structurally diverse set of compounds. This process takes place under room temperature conditions for 1–4 hours with yields up to 90%. The deprotection allows for the selective formation of bonds of interest, contributing to the synthesis of various compounds.

Action Environment

The action, efficacy, and stability of BOC-STA-OH can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved using different methods, each with its own set of environmental requirements. Some methods require high temperatures, while others can be performed at room temperature. The choice of solvent can also impact the reaction. Therefore, the environment plays a crucial role in the compound’s action and the resulting products.

Biochemical Analysis

Biochemical Properties

The role of (3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid in biochemical reactions is primarily related to its function as a protease inhibitor. It interacts with enzymes, proteins, and other biomolecules in a manner that inhibits their activity. The nature of these interactions is largely dependent on the specific biochemical context in which the compound is used. The exact enzymes, proteins, and biomolecules it interacts with are not specified in the available literature.

Cellular Effects

Given its role as a protease inhibitor, it can be inferred that it may influence cell function by inhibiting protease activity, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (3S,4S)-3-hydroxy-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid involves its interaction with proteases. It is known to inhibit these enzymes, which play crucial roles in various biological processes. The compound exerts its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition. The exact details of these interactions and any potential changes in gene expression are not specified in the available literature.

Biological Activity

(3S,4S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid (commonly referred to as Boc-amino acid) is a chiral amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various applications.

- Molecular Formula : C13H25NO5

- CAS Number : 58521-49-6

- Molecular Weight : 275.34 g/mol

- Purity : Typically ≥ 97%

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role in drug development and as a building block in peptide synthesis.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain Boc-amino acids can inhibit the growth of specific bacterial strains, making them potential candidates for antibiotic development .

2. Role in Drug Discovery

Boc-amino acids are commonly used as intermediates in the synthesis of bioactive peptides and proteins. Their ability to form stable structures allows for the exploration of new therapeutic agents targeting various diseases, including cancer and infectious diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : This compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, it may serve as an inhibitor for aspartic proteases, which are crucial in various biological processes and disease states .

- Cell Cycle Modulation : Studies suggest that Boc-amino acids can influence cell cycle progression and apoptosis in cancer cell lines, indicating their potential as anticancer agents .

Case Studies and Research Findings

Applications

The applications of this compound extend beyond basic research:

- Pharmaceutical Development : As a building block for peptide synthesis in drug formulation.

- Biochemical Research : Used in studies focusing on enzyme inhibition and metabolic pathways.

- Antimicrobial Agents : Potential development into new antibiotics targeting resistant bacterial strains.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₃H₂₅NO₅

- Molecular Weight : 275.34 g/mol

- Stereochemistry : 3S,4S configuration ensures structural specificity for biological activity.

- Synthesis: Synthesized via multi-step routes starting from L-Leucine, involving protection, substitution, reduction, and deprotection steps (e.g., dibenzylamine intermediates, hydrogenolysis with Pd(OH)₂/C) with an overall yield of ~33.6% .

Comparison with Similar Compounds

Statine (4-Amino-3-hydroxy-6-methylheptanoic acid)

- Molecular Formula: C₇H₁₅NO₃

- Molecular Weight : 175.23 g/mol

- Key Differences :

- Lacks the Boc group, making its amine group reactive but prone to undesired side reactions.

- Directly used in peptide synthesis without requiring deprotection, but requires stringent handling due to instability .

- Applications: Integral to HIV protease inhibitors and renin inhibitors due to its transition-state mimicry .

(3S,4S)-4-[(Fmoc)amino]-3-hydroxy-6-methylheptanoic Acid

- Molecular Formula: C₂₃H₂₇NO₅

- Molecular Weight : 397.46 g/mol

- Key Differences :

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Key Differences: Contains a piperidine ring and phenyl group, diverging structurally from the linear heptanoic acid chain of Boc-Statine. 3S,4R stereochemistry alters binding interactions in medicinal chemistry applications. Applications: Likely used in CNS-targeting drugs due to piperidine’s prevalence in neuromodulators .

Dibenzylamino-Protected Precursor

- Example: (3S,4S)-4-(Dibenzylamino)-3-hydroxy-6-methylheptanoic acid

- Key Differences: Uses benzyl groups for amine protection, requiring hydrogenolysis (Pd-catalyzed) for removal. Less commonly used in modern peptide synthesis due to harsher deprotection conditions compared to Boc/Fmoc .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.